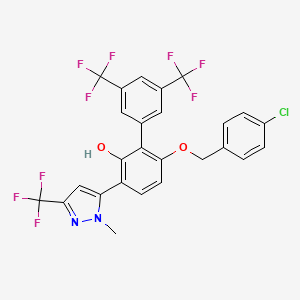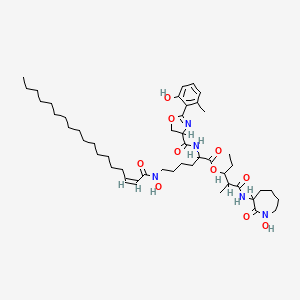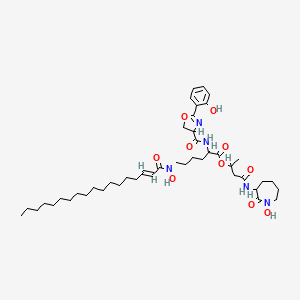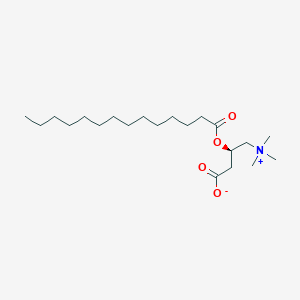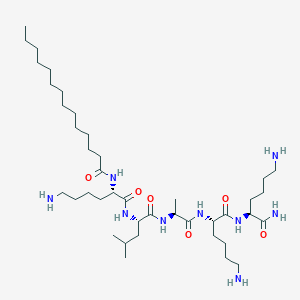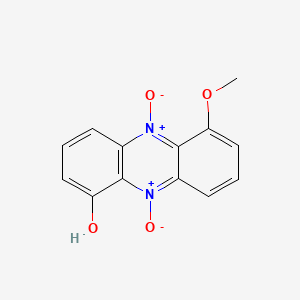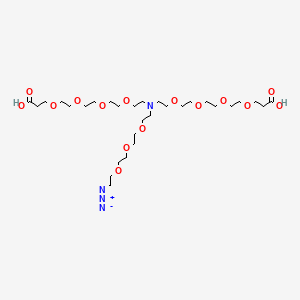
N-(Azido-PEG3)-N-bis(PEG4-acid)
Descripción general
Descripción
N-(Azido-PEG3)-N-bis(PEG4-acid): is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two terminal carboxylic acid groups. This compound is widely used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-bis(PEG4-acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce polyethylene glycol chains.
Carboxylation: The terminal carboxylic acid groups are introduced through oxidation reactions or by using carboxylated PEG derivatives.
Industrial Production Methods: Industrial production of N-(Azido-PEG3)-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as chromatography and crystallization to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry Reactions: N-(Azido-PEG3)-N-bis(PEG4-acid) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with strained cyclooctyne derivatives, eliminating the need for a copper catalyst.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Strained Cyclooctyne Derivatives: Used in SPAAC reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water.
Major Products:
Triazole Linkages: Formed through CuAAC and SPAAC reactions, resulting in stable and biocompatible products.
Aplicaciones Científicas De Investigación
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and nucleic acids to surfaces or other molecules.
Polymer Chemistry: Employed in the synthesis of functionalized polymers for various applications.
Biology:
Medicine:
Drug Delivery: Incorporated into drug delivery systems to improve solubility, stability, and targeting of therapeutic agents.
Industry:
Mecanismo De Acción
The mechanism of action of N-(Azido-PEG3)-N-bis(PEG4-acid) is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne or strained cyclooctyne derivatives to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Comparación Con Compuestos Similares
Azido-PEG4-acid: Contains a single azide group and a terminal carboxylic acid group.
N-(Azido-PEG3)-N-Fluorescein-PEG4-acid: A similar compound with a fluorescein moiety, used for fluorescent labeling.
Uniqueness:
Dual Carboxylic Acid Groups: N-(Azido-PEG3)-N-bis(PEG4-acid) has two terminal carboxylic acid groups, providing additional functionalization sites compared to similar compounds.
Versatility: Its ability to undergo both CuAAC and SPAAC reactions makes it highly versatile for various applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O15/c31-33-32-3-9-41-15-21-47-22-16-42-10-4-34(5-11-43-17-23-48-27-25-45-19-13-39-7-1-29(35)36)6-12-44-18-24-49-28-26-46-20-14-40-8-2-30(37)38/h1-28H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPSMOCUUZDFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



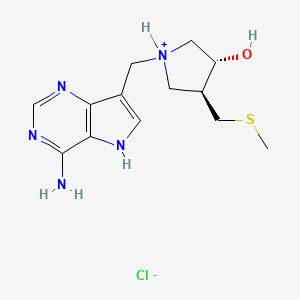

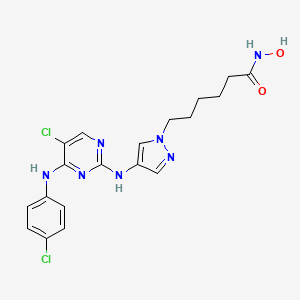
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)

